4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid
Description
Properties
IUPAC Name |
4-[[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-9-13(22-8-17-9)6-11(7-16)14(19)18-12-4-2-10(3-5-12)15(20)21/h2-6,8H,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJMJXSLAPLTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid” is likely to interact with a variety of biological targets due to the presence of the thiazole ring. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs. .
Mode of Action
Thiazole derivatives have been shown to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death. This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Thiazole derivatives have been shown to activate or inhibit various biochemical pathways and enzymes, stimulate or block receptors in biological systems. This suggests that the compound may have a similar effect on biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. This suggests that the compound may have similar effects.
Biological Activity
4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by a thiazole ring and a cyano group, which are known to enhance biological activity. Its structure can be represented as follows:
This molecular configuration contributes to its interactions with biological targets.
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Protein Degradation Pathways : It has shown potential in modulating the ubiquitin-proteasome pathway and the autophagy-lysosome pathway, crucial for cellular homeostasis and protein turnover .
- Antimicrobial Activity : The presence of the thiazole moiety is associated with antimicrobial properties, making it a candidate for treating infections .
Biological Activity Overview
Research findings highlight various aspects of the biological activity of this compound:
Anticancer Activity
In vitro studies demonstrate that this compound exhibits significant cytotoxic effects on cancer cell lines. For instance, it has been shown to induce apoptosis in Hep-G2 liver cancer cells at concentrations as low as 5 µM without affecting normal fibroblast cells .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In experimental models, it reduced pro-inflammatory cytokine levels and inhibited pathways leading to inflammation .
Case Studies
Several case studies have explored the effects of this compound in different contexts:
- Case Study on Cancer Cell Lines : In a study involving A2058 melanoma cells, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, indicating potent anticancer effects .
- Inflammation Model : In an animal model of rheumatoid arthritis, administration of the compound led to a significant decrease in joint swelling and pain scores compared to control groups .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with 4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid:
2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid (CAS RN 65032-66-8) Structure: Benzoic acid with a 2-methylthiazole substituent at position 2. Properties: Melting point 139.5–140°C, purity ≥97% . Comparison: The positional isomerism (thiazole at position 4 vs. 5 in the target compound) may alter electronic effects and steric interactions. The absence of the cyanoacrylamide group reduces conformational rigidity compared to the target compound.
3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
- Structure : Benzoic acid with a 2-methylthiazole substituent at position 3.
- Comparison : Similar to the above, but meta-substitution may influence solubility and binding affinity in biological systems .
7-(2-Chlorophenyl)-4-(4-methylthiazol-5-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione Structure: Tetrahydroquinoline-dione core with a 4-methylthiazol-5-yl group. Biological Activity: Demonstrated non-opioid analgesic activity in mice (NMR and ADMET data provided) . Comparison: The thiazole moiety is retained, but the benzoic acid is replaced with a quinoline-dione scaffold, suggesting divergent therapeutic targets.
2-Hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl-2-azo)-benzoic Acid Structure: Azo-linked benzothiazole-benzoic acid derivatives. Properties: Acidity constants (pKa) for phenolic and carboxylic protons were determined . Comparison: The azo group introduces chromophoric properties, while the target compound’s cyanoacrylamide group prioritizes electrophilic reactivity.
Physicochemical and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
